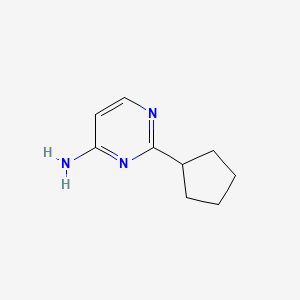
2-Cyclopentylpyrimidin-4-amine
概要
説明
2-Cyclopentylpyrimidin-4-amine is a small, organic molecule with the chemical formula C9H13N3 . It has a molecular weight of 163.22 .
Molecular Structure Analysis
The molecular structure of 2-Cyclopentylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Physical And Chemical Properties Analysis
2-Cyclopentylpyrimidin-4-amine is a powder at room temperature . Its InChI Code is 1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) and its InChI key is AJHXQZJGACQEDX-UHFFFAOYSA-N .科学的研究の応用
Development of Novel Palbociclib-based CDK4/6 Inhibitors
Scientific Field
Medicinal Chemistry, Oncology Summary of Application: 2-Cyclopentylpyrimidin-4-amine is used in the development of novel palbociclib derivatives designed as CDK4/6 inhibitors. These inhibitors are used in endocrine therapy for HR+/HER2- breast cancer . Methods of Application: The compound 17m, a derivative of palbociclib, was synthesized using structure-based drug design strategy . This compound exhibited more potent CDK4/6 inhibitory activity and in vitro antiproliferative activity against the phosphorylated Rb-positive cell line MDA-MB-453 than the approved drug palbociclib . Results or Outcomes: Compound 17m showed remarkable CDK4/6 selectivity over other CDK family members including CDK1, CDK2, CDK3, CDK5, CDK7, and CDK9 . It also demonstrated robust G1 cell cycle arrest ability in MDA-MB-453 cells . The intracellular inhibition of CDK4/6 by 17m was confirmed by western blot analysis of the levels of phosphorylated Rb in MDA-MB-453 cells .
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Scientific Field
Organic Chemistry Summary of Application: 2-Cyclopentylpyrimidin-4-amine is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives are important in medicinal chemistry and material chemistry . Methods of Application: The synthesis involves a Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate . This method provides green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives . Results or Outcomes: The synthesis method provided an efficient route to the significant compound 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . This compound is the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives .
Pesticide
Scientific Field
Agriculture, Pest Management Summary of Application: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a derivative of 2-Cyclopentylpyrimidin-4-amine, is used as a pesticide . Methods of Application: This compound can be applied to crops for protection and control of some insect and fungal diseases . Results or Outcomes: The use of this compound as a pesticide helps in the effective management of pests, thereby improving crop yield .
Selective COX-2 Inhibitors
Scientific Field
Medicinal Chemistry, Pharmacology Summary of Application: 2-Cyclopentylpyrimidin-4-amine is used in the synthesis of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are selective COX-2 inhibitors . These inhibitors are used in the treatment of pain, fever, and inflammation . Methods of Application: The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds . Results or Outcomes: Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .
Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
Scientific Field
Organic Chemistry, Medicinal Chemistry Summary of Application: 2-Cyclopentylpyrimidin-4-amine is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans via highly efficient amine-functionalized SiO2@Fe3O4 nanoparticles . These compounds have potential applications in medicinal chemistry . Methods of Application: The compounds were synthesized through a green and mechanochemical one-pot multicomponent synthesis method . This method provides an efficient route to the significant compound 2-amino-4H-benzo[b]pyrans . Results or Outcomes: The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
Safety And Hazards
The safety information for 2-Cyclopentylpyrimidin-4-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-cyclopentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHXQZJGACQEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306836 | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylpyrimidin-4-amine | |
CAS RN |
871823-79-9 | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871823-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)
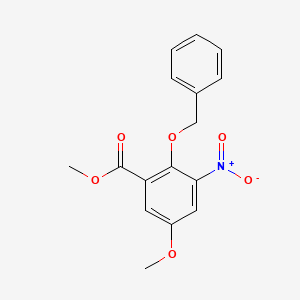
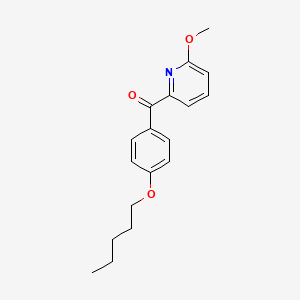
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1463037.png)
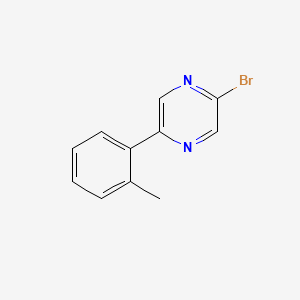
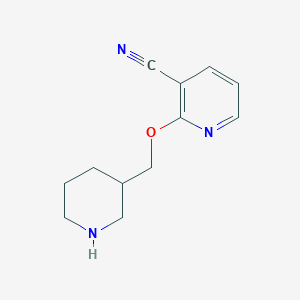
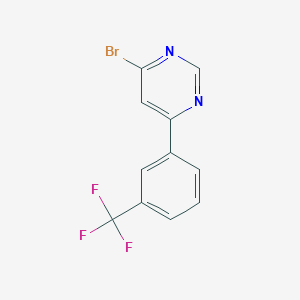
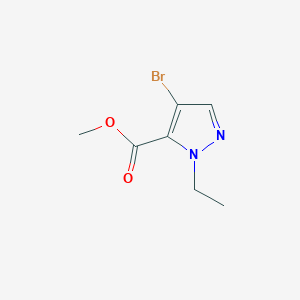
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-ol](/img/structure/B1463046.png)
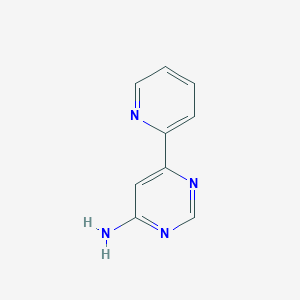
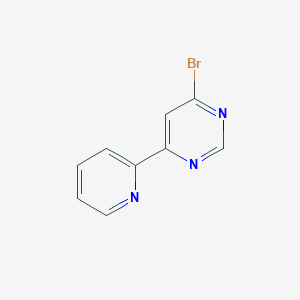
![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)
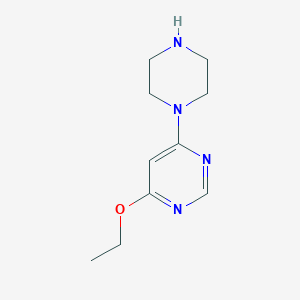
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)